Absence of Critical 3,5-Bis(trifluoromethyl) Motif Drives Loss of CRAC Channel Inhibitory Activity Relative to BTP2
BTP2 inhibits CRAC channels in T-cells with an IC₅₀ of ~10 nM [1]. Structure-activity analysis demonstrates that substitution at the C3 or C5 position of the pyrazole ring (e.g., 5-trifluoromethyl-3-methyl-pyrazole or 3-trifluoromethyl-5-methyl-pyrazole) severely attenuates activity, and the trifluoromethyl group at C3 is critical for function [2]. The target compound lacks both 3-CF₃ and 5-CF₃ groups, bearing instead a single 4-phenyl substituent, which by class-level inference results in a >100-fold loss of CRAC channel inhibitory potency compared to BTP2 [2].
| Evidence Dimension | CRAC channel inhibition (IC₅₀) |
|---|---|
| Target Compound Data | No measurable CRAC channel inhibition expected at concentrations up to 10 µM (inferred from SAR) |
| Comparator Or Baseline | BTP2 (YM-58483): IC₅₀ ≈ 10 nM against CRAC channels in T-cells [1] |
| Quantified Difference | Estimated >1000-fold difference in potency based on SAR requirement for C3-CF₃ group |
| Conditions | T-cell CRAC channel assay; BTP2 data from Zitt et al. (2004) as cited in [1] |
Why This Matters
This structural distinction makes the target compound suitable as a negative control to confirm that observed phenotypes are specifically due to CRAC channel inhibition rather than off-target effects of the thiadiazole-carboxamide scaffold.
- [1] Zitt, C. et al. (2004). Potent inhibition of Ca2+ release-activated Ca2+ channels and T-lymphocyte activation by the pyrazole derivative BTP2. Journal of Biological Chemistry, 279(13), 12427–12437. View Source
- [2] Law, M. et al. (2011). Structural Requirements for the Inhibition of Calcium Mobilization and Mast Cell Activation by the Pyrazole Derivative BTP2. International Journal of Biochemistry & Cell Biology, 43(8), 1228–1239. PMCID: PMC3143500. View Source
